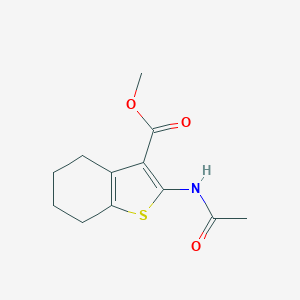

Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Übersicht

Beschreibung

Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as MATB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various scientific research studies.

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets by binding to active sites, thereby modulating their function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

The action, efficacy, and stability of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . .

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in vitro and in vivo. However, there are also some limitations to using Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. In addition, its potential therapeutic applications are still being explored, which makes it difficult to determine the most appropriate experimental models to use.

Zukünftige Richtungen

There are several future directions for research on Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs based on Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. In addition, future research could focus on improving the synthesis method of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to make it more efficient and cost-effective. Finally, research could also focus on developing more specific and sensitive assays to measure the effects of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in vitro and in vivo.

Synthesemethoden

The synthesis method of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol. This intermediate compound is then reacted with methyl 3-bromo-2-oxobutanoate in the presence of a base to form Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The overall reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-viral activities. Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C.

Eigenschaften

IUPAC Name |

methyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-7(14)13-11-10(12(15)16-2)8-5-3-4-6-9(8)17-11/h3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFHDBSDVMOFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501149583 | |

| Record name | Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

CAS RN |

92539-89-4 | |

| Record name | Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92539-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What can you tell us about the structural characteristics of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and are there any interesting features observed?

A1: Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular structure that exhibits specific characteristics. [] While the exact molecular formula and weight aren't provided in the abstract, we can deduce that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms based on its chemical name. The research highlights that the cyclohexene ring within the molecule exhibits disorder, indicating two possible conformations of the half-chair form. Interestingly, the molecular structure is approximately planar, a feature stabilized by an intramolecular N–H...O hydrogen bond. [] Further spectroscopic data, such as NMR or IR, would be needed to fully characterize the compound's structure.

Q2: The abstract mentions the compound possesses antibacterial and antifungal activities. Could you elaborate on how this compound might be interacting with its targets to bring about these effects?

A2: Unfortunately, the provided research abstract [] doesn't delve into the specific mechanisms of action responsible for the observed antibacterial and antifungal activities of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Further research is needed to elucidate the compound's interactions with potential biological targets in bacteria and fungi. This could involve identifying the affected pathways, enzymes, or cellular processes, shedding light on its mode of action and potential as a lead compound for drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluorobenzaldehyde [4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402746.png)

![4-Fluorobenzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402749.png)

![ethyl 2-[4-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B402751.png)

![5-{2-Nitrophenyl}-2-furaldehyde [4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402753.png)

![4-amino-N'-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B402755.png)

![1H-naphtho[2,3-d]imidazol-2-ylmethyl 3,5-bisnitrobenzoate](/img/structure/B402756.png)

![N'-[5-nitro-2,4-di(4-morpholinyl)benzylidene]nicotinohydrazide](/img/structure/B402757.png)

![4-(2-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B402758.png)

![Methyl 4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B402759.png)

![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B402763.png)

![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B402766.png)